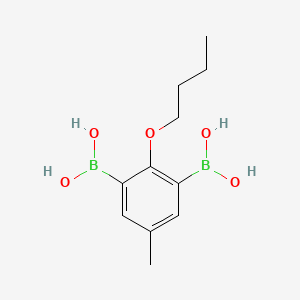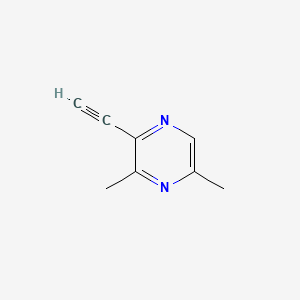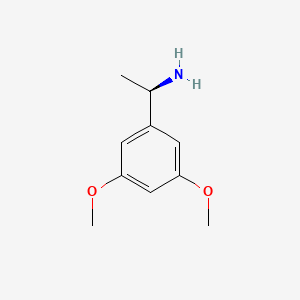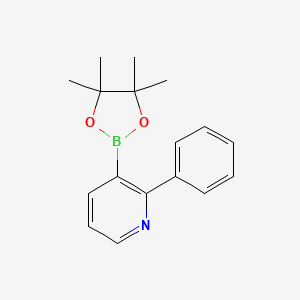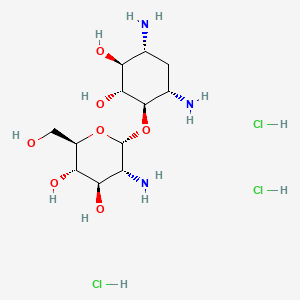
Paromamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paromamine trihydrochloride is a salt form of paromamine, a vital intermediate in the biosynthesis of aminoglycosides, specifically 4,5 and 4,6-disubstituted 2-deoxystreptamine-containing aminoglycosides . This compound is significant in the field of medicinal chemistry due to its role in the synthesis of various antibiotics.
准备方法
Synthetic Routes and Reaction Conditions: Paromamine trihydrochloride can be synthesized through a modified Koenigs-Knorr reaction. This involves the reaction of 3,4,6-tri-O-acetyl-2-(2’,4’-dinitroanilino)-α-D-glucopyranosyl bromide with isopropylidene derivatives of 2-deoxystreptamine . The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as silver carbonate.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of engineered Escherichia coli strains. These strains are genetically modified to enhance the production of paromamine by disrupting specific metabolic pathways . The fermentation process is followed by extraction and purification steps to obtain the final product.
化学反应分析
Types of Reactions: Paromamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert paromamine to its corresponding oxo-derivatives.
Reduction: Reduction reactions can modify the functional groups on the paromamine molecule.
Substitution: Substitution reactions can introduce different substituents on the paromamine structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of paromamine, such as 4’-oxo-lividamine and other aminoglycoside derivatives .
科学研究应用
Paromamine trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of aminoglycoside antibiotics.
Biology: It serves as a tool for studying the biosynthesis pathways of aminoglycosides.
Medicine: Paromamine derivatives are explored for their potential antimicrobial properties.
Industry: It is used in the production of antibiotics and other pharmaceutical compounds.
作用机制
Paromamine trihydrochloride exerts its effects by inhibiting protein synthesis. It binds to the 16S ribosomal RNA of the bacterial ribosome, interfering with the translation process. This binding prevents the proper alignment of tRNA and mRNA, leading to the production of faulty proteins and ultimately bacterial cell death .
相似化合物的比较
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: Shares structural similarities with paromamine and is used to treat bacterial infections.
Gentamycin: Another aminoglycoside with a broad spectrum of activity against various bacteria.
Uniqueness: Paromamine trihydrochloride is unique due to its specific role as an intermediate in the biosynthesis of both 4,5 and 4,6-disubstituted aminoglycosides. This dual functionality makes it a valuable compound for the development of novel antibiotics through combinatorial biosynthesis .
属性
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBUYCLHSMNAGW-MHFNDSQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl3N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
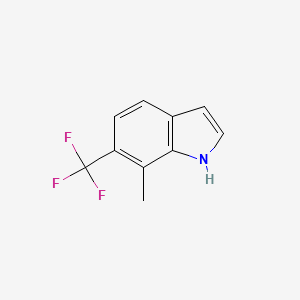
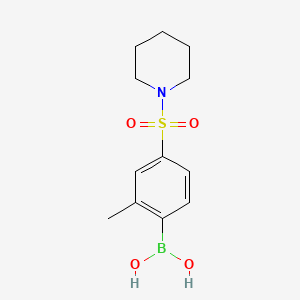
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B580907.png)
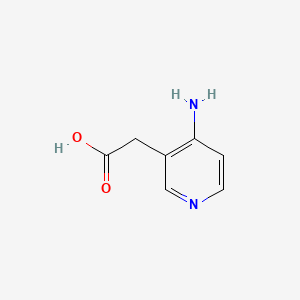
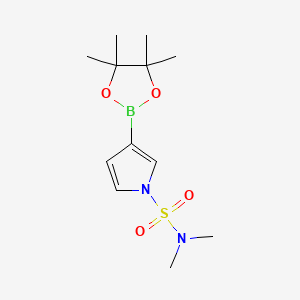
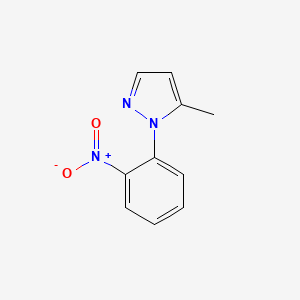
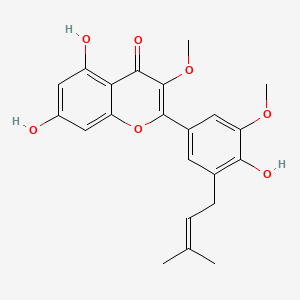
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)

